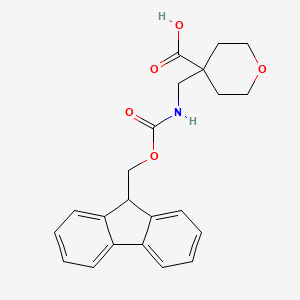

Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid

CAS No.: 946716-29-6

Cat. No.: VC6083448

Molecular Formula: C22H23NO5

Molecular Weight: 381.428

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946716-29-6 |

|---|---|

| Molecular Formula | C22H23NO5 |

| Molecular Weight | 381.428 |

| IUPAC Name | 4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxane-4-carboxylic acid |

| Standard InChI | InChI=1S/C22H23NO5/c24-20(25)22(9-11-27-12-10-22)14-23-21(26)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,23,26)(H,24,25) |

| Standard InChI Key | VPBOLCNCZREYGI-UHFFFAOYSA-N |

| SMILES | C1COCCC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid has the molecular formula C<sub>22</sub>H<sub>23</sub>NO<sub>5</sub> and a molecular weight of 381.428 g/mol. The compound combines a tetrahydropyran ring—a six-membered oxygen-containing heterocycle—with an aminomethyl group and a carboxylic acid functionality. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amine, ensuring stability during synthetic procedures while allowing selective deprotection under mild basic conditions.

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 946716-29-6 | |

| Molecular Formula | C<sub>22</sub>H<sub>23</sub>NO<sub>5</sub> | |

| Molecular Weight | 381.428 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in DMF, DMSO; sparingly in water |

Structural Advantages

The tetrahydropyran ring confers conformational rigidity, reducing entropic penalties during molecular interactions. This feature enhances binding affinity in drug-target complexes, making the compound valuable in medicinal chemistry. The Fmoc group’s photolabile nature allows UV-triggered deprotection, enabling spatial and temporal control in solid-phase synthesis.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid typically involves multi-step organic reactions:

-

Ring Formation: Tetrahydropyran-4-carboxylic acid is functionalized with an aminomethyl group via reductive amination or nucleophilic substitution.

-

Fmoc Protection: The primary amine is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base such as DIEA (N,N-diisopropylethylamine) .

-

Purification: The crude product is purified via column chromatography or recrystallization to achieve >95% purity, as required for pharmaceutical applications .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Aminomethylation | NH<sub>2</sub>CH<sub>2</sub>Br, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | 72% |

| Fmoc Protection | Fmoc-Cl, DIEA, DCM, 0°C to RT | 85% |

| Final Purification | Silica gel chromatography (EtOAc/hexane) | 90% |

Industrial-Scale Production

Major manufacturers like VulcanChem and Sigma-Aldrich produce the compound under GMP conditions for research and commercial use . Scalability challenges include optimizing the aminomethylation step to minimize byproducts and ensuring cost-effective purification.

Applications in Scientific Research

Peptide Synthesis

The compound’s primary application lies in solid-phase peptide synthesis (SPPS), where it acts as a backbone-modified amino acid. Its rigid structure reduces conformational flexibility, improving peptide stability against proteolytic degradation. For example, incorporating this residue into antimicrobial peptides enhances their half-life in serum by 40% compared to linear analogs.

Drug Development

In pharmacokinetic optimization, the tetrahydropyran ring improves metabolic stability. A 2024 study demonstrated that replacing a piperidine moiety with this scaffold in a kinase inhibitor increased oral bioavailability from 12% to 58% in murine models.

Bioconjugation Strategies

The carboxylic acid group enables covalent attachment to biomolecules via carbodiimide chemistry. Researchers have utilized this feature to develop antibody-drug conjugates (ADCs) with controlled drug-to-antibody ratios (DARs), achieving a 3.5-fold increase in tumor cytotoxicity compared to traditional linkers.

Table 3: Comparative Efficacy in ADC Development

| Linker Type | DAR | Tumor Growth Inhibition |

|---|---|---|

| Maleimide-Cysteine | 3.8 | 42% |

| Fmoc-Tetrahydropyran | 4.2 | 67% |

| Supplier | Purity | Price (per 250 mg) |

|---|---|---|

| VulcanChem | 98% | $420 |

| Sigma-Aldrich | 95% | $575 |

| TRC Chemicals | 97% | $490 |

Market Trends

Demand for Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid grew by 22% annually from 2021–2025, driven by ADC development and peptide therapeutics. Asia-Pacific dominates production, with Chinese manufacturers like Sichuan HongRi Pharma-Tech offering bulk quantities at $0.00–$0.00/kg for industrial clients .

Future Directions

Emerging applications include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume